

Avasimibe: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: Avasimibe

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Abstract

Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for these indications was halted.[1] However, recent preclinical research has unveiled its significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models.[2][3] This document provides a comprehensive technical overview of **Avasimibe**, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

Avasimibe is a synthetic acyl sulfamate derivative. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Avasimibe

Property	Value	Reference(s)
IUPAC Name	((2,4,6-Tris(1-methylethyl)phenyl)acetyl)sulfamic acid 2,6-bis(1-methylethyl)phenyl ester	[4]
Synonyms	CI-1011, PD-148515	[5][6]
CAS Number	166518-60-1	[7]
Molecular Formula	C ₂₉ H ₄₃ NO ₄ S	[1][8]
Molecular Weight	501.72 g/mol	[7][8]
SMILES	<chem>CC(C)c1cc(C(C)C)c(CC(=O)NS(=O)(=O)Oc2c(cccc2C(C)C)C(C)C)c(c1)C(C)C</chem>	[8]
InChI Key	PTQXTEKSNBVPQJ-UHFFFAOYSA-N	[1][8]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[7][9]
Purity	≥98%	[7][9]
Appearance	White to off-white solid powder	[4]

Mechanism of Action

Avasimibe's primary mechanism of action is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT2).[1][5] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[10]

Role in Lipid Metabolism

By inhibiting ACAT, **Avasimibe** prevents the accumulation of cholesteryl esters within cells, particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational

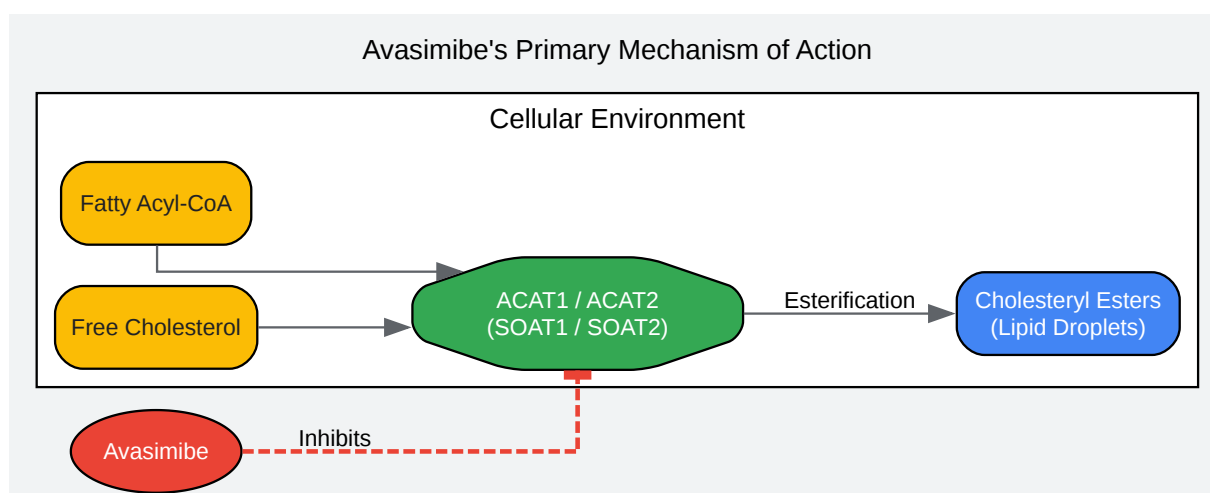
hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the intestine and liver also contributes to reduced cholesterol absorption and decreased secretion of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).^{[10][12]}

Anticancer Mechanisms

Recent research has shifted focus to **Avasimibe**'s anticancer properties, which appear to be multifactorial and extend beyond simple ACAT inhibition.

- **Induction of Apoptosis and Cell Cycle Arrest:** In glioblastoma and prostate cancer cells, **Avasimibe** has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.^{[3][5]} This is associated with the modulation of key regulatory proteins such as p53, p21, CDKs, and cyclins.^[3]
- **Inhibition of Metastasis:** **Avasimibe** can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been observed to reduce the expression of EMT markers like N-cadherin, Vimentin, and Snail.^[5]
- **Modulation of Signaling Pathways:** **Avasimibe** has been reported to interfere with critical cancer-related signaling pathways, including the Wnt/ β -catenin and E2F-1 signaling pathways.^{[5][13]}

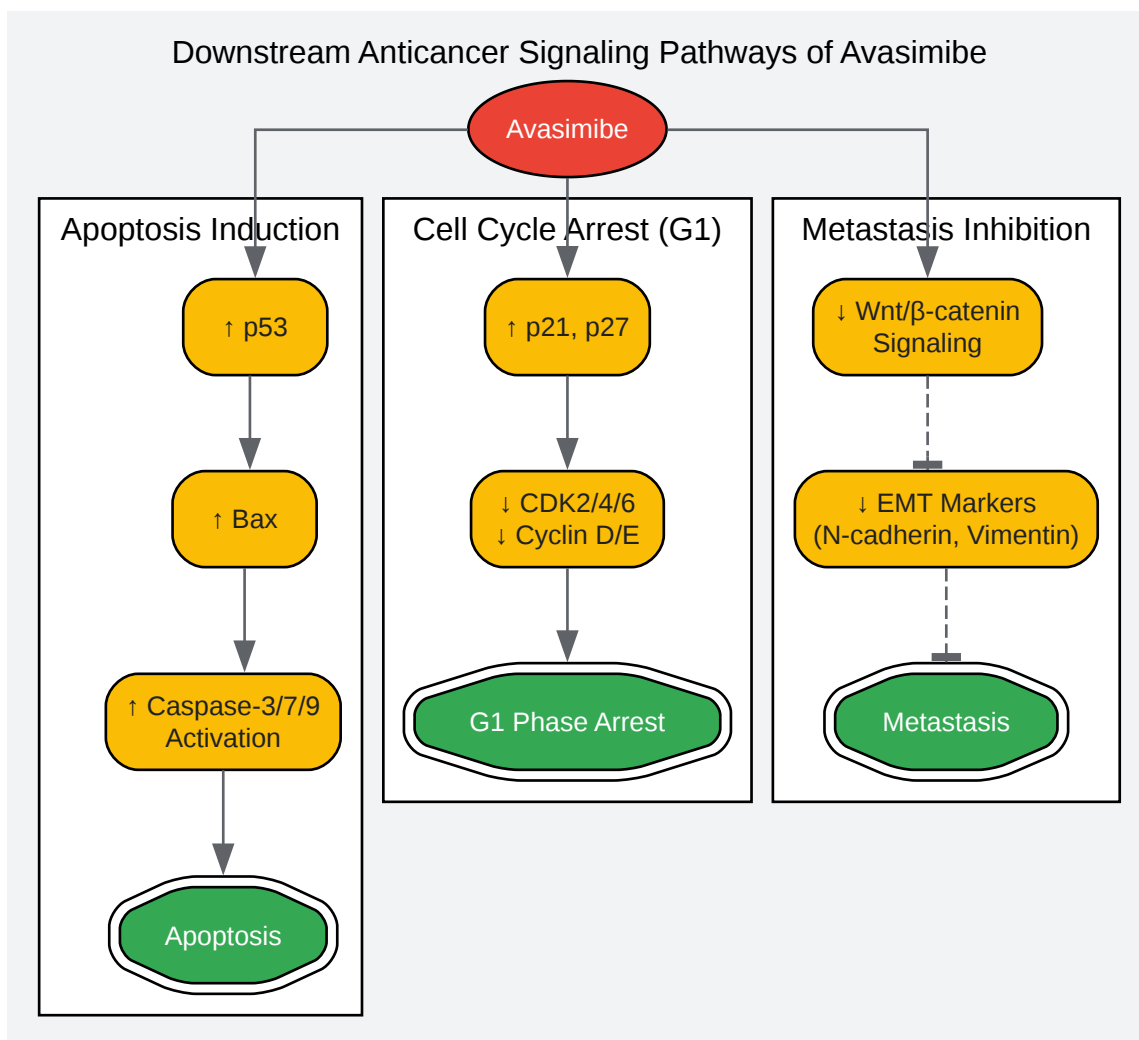
Diagram 1: Avasimibe's Primary Mechanism of Action



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Caption: **Avasimibe** inhibits ACAT1/2, blocking cholesterol esterification.

Diagram 2: Downstream Anticancer Signaling Pathways of Avasimibe



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Caption: **Avasimibe's** anticancer effects via key signaling pathways.

Quantitative Biological Activity

Avasimibe's biological activity has been quantified in various assays, both in its original context as a lipid-lowering agent and in its more recent exploration as an anticancer compound.

Table 2: In Vitro Inhibitory Concentrations of Avasimibe

Target/Cell Line	Assay Type	IC ₅₀ Value	Reference(s)
ACAT1 (human)	Enzyme Inhibition	24 μM	[5]
ACAT2 (human)	Enzyme Inhibition	9.2 μM	[5]
ACAT (general)	Enzyme Inhibition	3.3 μM	[7]
T24 (Bladder Cancer)	MTT Proliferation Assay	11.18 μM	[2]
5637 (Bladder Cancer)	MTT Proliferation Assay	12.03 μM	[2]
U251 (Glioblastoma)	Proliferation Assay (48h)	20.29 μM	[3]
U87 (Glioblastoma)	Proliferation Assay (48h)	28.27 μM	[3]

Table 3: Summary of A-PLUS Clinical Trial Lipid Results

The **Avasimibe** and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in the drug's development for atherosclerosis.

| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | | Placebo | +1.7% | - | - | | [\[11\]](#) | | **Avasimibe** 50 mg | +7.8%* | - | - | | [\[11\]](#) | | **Avasimibe** 250 mg | +9.1%* | - | - | | [\[11\]](#) | | **Avasimibe** 750 mg | +10.9%* | Significant Reduction** | Significant Reduction** | | [\[11\]](#) |

**P<0.05 vs. placebo. *P≤0.01 vs. placebo.

Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol was a contributing factor to the discontinuation of its development for atherosclerosis.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently cited in **Avasimibe** research.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- **Cell Seeding:** Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately 3,000-10,000 cells per well in 200 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][2]
- **Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of **Avasimibe** (e.g., 0, 5, 10, 20, 40, 80 μ M). Include a vehicle control (e.g., DMSO).[1]
- **Incubation:** Incubate the cells with **Avasimibe** for the desired period (e.g., 48 hours).[1]
- **MTT Addition:** Add 20 μ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.[1]
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[1]
- **Absorbance Reading:** Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol:

- **Cell Lysis:** Treat cells in 6-well plates with desired concentrations of **Avasimibe** for a specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][11]

- Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[\[11\]](#)
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5-12.5% SDS-polyacrylamide gel.[\[1\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[\[1\]](#)[\[11\]](#)
- Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature.[\[1\]](#)[\[11\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, CDK2, N-cadherin, β-actin) overnight at 4°C.[\[11\]](#)
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

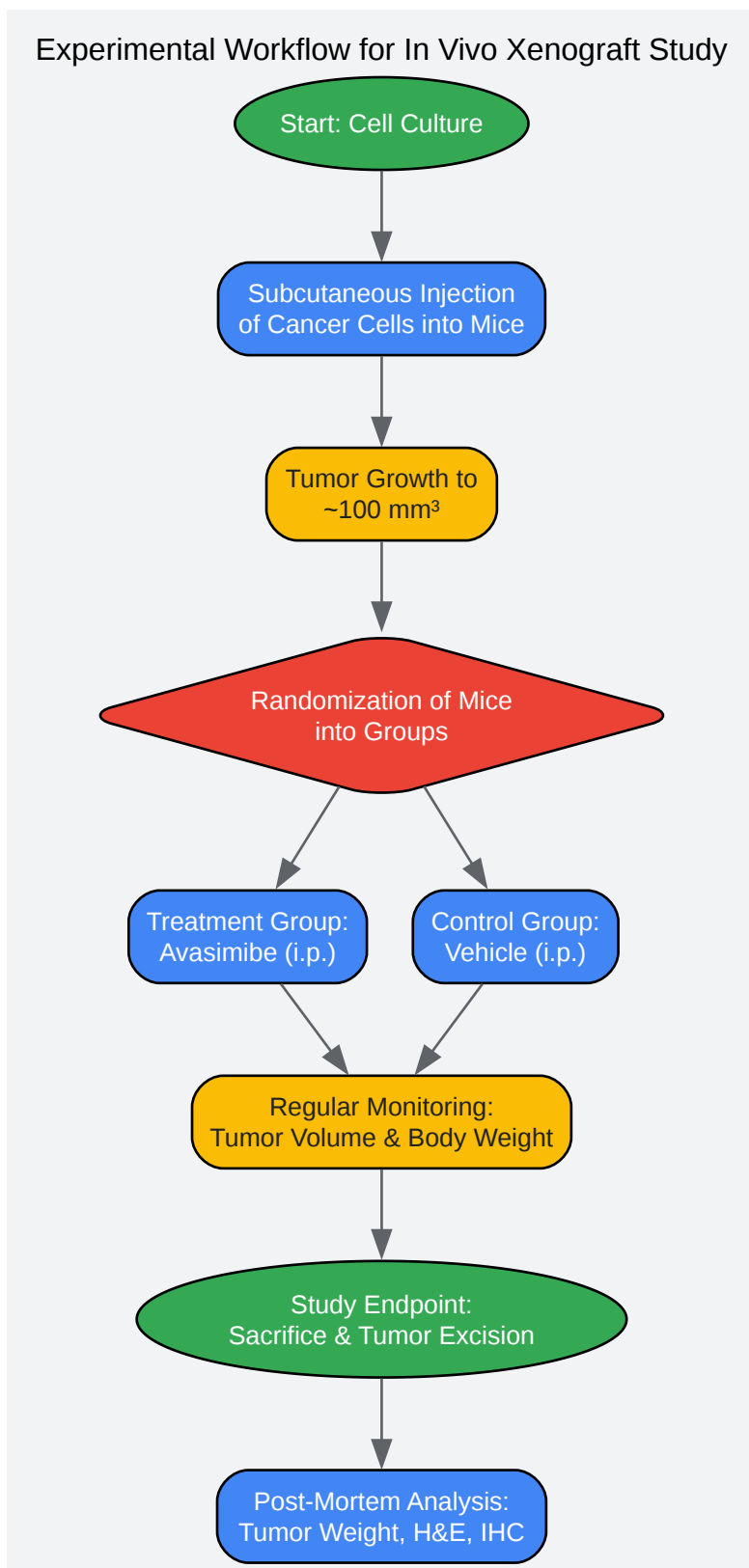
Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2×10^7 T24 cells or 1×10^7 U87 cells) in 150 µL of PBS into the dorsal flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[\[1\]](#)[\[11\]](#)
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign mice into control and treatment groups (n=6 per group).[\[1\]](#)[\[11\]](#)
- Treatment Administration: Administer **Avasimibe** intraperitoneally at a specified dose (e.g., 15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group

receives the vehicle solution (e.g., PBS with 1% Tween 80).^[1]^[11]

- Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.^[1]
- Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors. Tumors can be further processed for histological (H&E staining) or immunohistochemical (e.g., Ki-67) analysis.^[1]

Diagram 3: Experimental Workflow for In Vivo Xenograft Study



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Caption: Workflow of a typical **Avasimibe** in vivo anticancer study.

Conclusion and Future Directions

Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its initial development for cardiovascular disease was unsuccessful, it has been repurposed as a valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis in various cancer models highlights its potential as a therapeutic candidate. Future research should focus on elucidating the precise molecular interactions that drive its anticancer effects, exploring its efficacy in combination with other chemotherapeutic agents, and further evaluating its safety profile in the context of oncology. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic applications of **Avasimibe**.

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